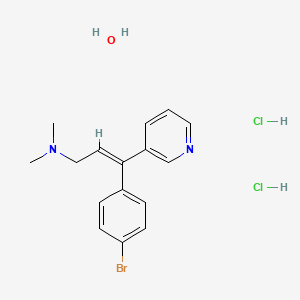
Zimelidine dihydrochloride monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zimelidine dihydrochloride monohydrate is a selective serotonin reuptake inhibitor (SSRI) that was one of the first antidepressants of its kind to be marketed. It is a pyridylallylamine, structurally distinct from other antidepressants . Zimelidine was developed in the late 1970s and early 1980s by Arvid Carlsson, working for the Swedish company Astra AB . It was discovered following a search for drugs with structures similar to brompheniramine, an antihistamine with antidepressant activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zimelidine dihydrochloride monohydrate is synthesized through a series of chemical reactions starting from brompheniramine . The synthetic route involves the formation of a pyridylallylamine structure, which is then converted into the dihydrochloride monohydrate form . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in the laboratory synthesis . The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Zimelidine dihydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding reduced forms .
Aplicaciones Científicas De Investigación
Zimelidine dihydrochloride monohydrate has been extensively studied for its applications in various fields:
Mecanismo De Acción
The mechanism of action of zimelidine dihydrochloride monohydrate involves the inhibition of serotonin reuptake from the synaptic cleft . This increases the concentration of serotonin in the synaptic cleft, enhancing its effects on postsynaptic receptors . The compound does not act on postsynaptic receptors directly . The primary molecular target is the serotonin transporter, which is responsible for the reuptake of serotonin into presynaptic neurons .
Comparación Con Compuestos Similares
Similar Compounds
Fluvoxamine: Another SSRI that succeeded zimelidine after its withdrawal.
Fluoxetine: Also derived from an antihistamine, it is another SSRI that followed zimelidine.
Brompheniramine: The parent compound from which zimelidine was derived.
Uniqueness
Zimelidine dihydrochloride monohydrate is unique in its structural composition as a pyridylallylamine, which sets it apart from other SSRIs that are typically based on different chemical structures . Its development marked a significant milestone in the history of antidepressant drugs, paving the way for the development of other SSRIs .
Propiedades
Fórmula molecular |
C16H21BrCl2N2O |
|---|---|
Peso molecular |
408.2 g/mol |
Nombre IUPAC |
(E)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C16H17BrN2.2ClH.H2O/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;;/h3-10,12H,11H2,1-2H3;2*1H;1H2/b16-9+;;; |
Clave InChI |
WFUAVXYXJOQWAZ-FCVRRRHYSA-N |
SMILES isomérico |
CN(C)C/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2.O.Cl.Cl |
SMILES canónico |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


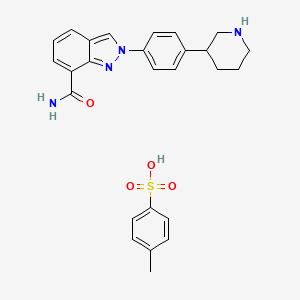
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B10762439.png)

![N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine](/img/structure/B10762462.png)
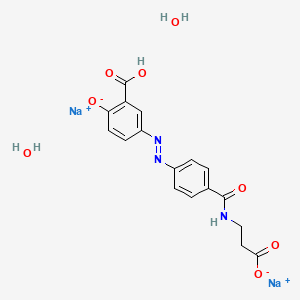
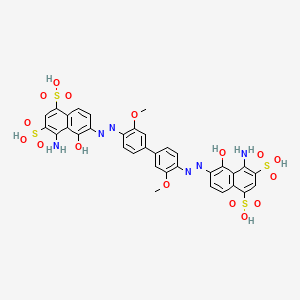
![sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B10762479.png)
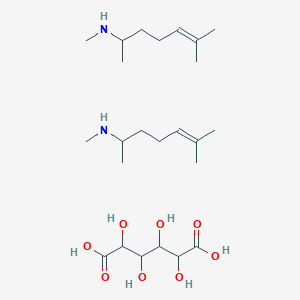
![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B10762494.png)

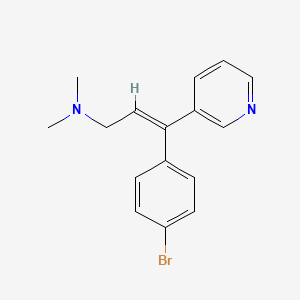
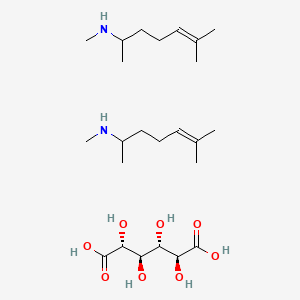
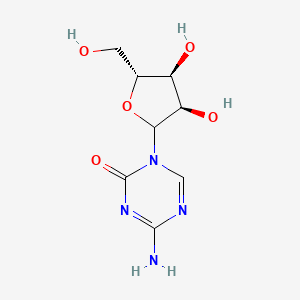
![4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B10762518.png)
